Cyclohexane, (2-propynylthio)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82937-26-6 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
prop-2-ynylsulfanylcyclohexane |
InChI |
InChI=1S/C9H14S/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2 |
InChI Key |
PBUNIVDBCFNBLU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1CCCCC1 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Cyclohexane, 2 Propynylthio and Its Analogs
Retrosynthetic Disconnections for the Thioether Linkage
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For "Cyclohexane, (2-propynylthio)-," the most logical and common retrosynthetic disconnection is at the carbon-sulfur (C-S) bond of the thioether linkage. This approach simplifies the target molecule into two key synthons: a cyclohexyl sulfur nucleophile (or its equivalent) and a propargyl electrophile.
This primary disconnection leads to two viable synthetic precursors: cyclohexanethiol (B74751) and a propargyl halide (e.g., propargyl bromide or chloride). This strategy is generally favored due to the high nucleophilicity of thiols and the susceptibility of propargyl halides to nucleophilic substitution.
An alternative, though less common, disconnection involves cleaving the C-C bond of the cyclohexane (B81311) ring or the propargyl group. However, these approaches are typically more complex and less convergent, making the C-S disconnection the more strategically sound approach for the synthesis of "Cyclohexane, (2-propynylthio)-" and its analogs.
Installation of the 2-Propynylthio Moiety
The formation of the C-S bond is a critical step in the synthesis of the target molecule. This can be achieved through several reliable methods, with thiol-alkylation strategies being the most direct. Metal-catalyzed cross-coupling reactions offer an alternative and increasingly popular approach.
Thiol-Alkylation Strategies
The most straightforward method for synthesizing "Cyclohexane, (2-propynylthio)-" involves the direct alkylation of cyclohexanethiol with a suitable propargyl electrophile. This reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated by deprotonating cyclohexanethiol with a base, acts as a potent nucleophile.
Reaction Scheme: Cyclohexanethiol is first treated with a base, such as sodium hydride (NaH) or a tertiary amine like triethylamine (B128534) (Et3N), to form the corresponding cyclohexylthiolate. This is followed by the addition of a propargyl halide, such as propargyl bromide, to yield the desired thioether.
The choice of base and solvent is crucial for optimizing the reaction conditions. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to facilitate the SN2 reaction.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 0 to rt | High |
| 2 | Et3N | DMF | rt | Good |
| 3 | K2CO3 | Acetone | Reflux | Moderate |
| This is an interactive data table based on general knowledge of thiol-alkylation reactions. |
The Nicholas reaction provides an alternative acid-mediated propargylation method, which can be particularly useful for base-sensitive substrates. nih.gov In this approach, a dicobalt hexacarbonyl-stabilized propargylium ion is used to alkylate the thiol. nih.gov
Metal-Catalyzed Coupling Approaches (e.g., C-S bond formation)
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds, offering mild reaction conditions and broad functional group tolerance. Palladium, nickel, and copper catalysts are commonly used for this purpose.
A plausible metal-catalyzed route to "Cyclohexane, (2-propynylthio)-" would involve the coupling of a cyclohexyl-containing substrate with a propargylthiol derivative. For instance, a palladium-catalyzed reaction could couple a cyclohexyl halide or triflate with propargylthiol.
Highly stereoselective palladium-catalyzed dithiocarbonylation of propargylic mesylates with thiols has been developed, suggesting the feasibility of palladium catalysis for forming bonds between propargylic systems and sulfur nucleophiles. nih.gov Although direct propargylation of thiols using this specific method to produce thioethers is not the primary outcome, the underlying reactivity highlights the potential for palladium-mediated C-S bond formation in this context.
| Catalyst System | Electrophile | Nucleophile | Typical Conditions |
| Pd(PPh3)4 / Base | Cyclohexyl-Br | Propargylthiol | THF, Heat |
| NiCl2(dppp) / Reductant | Cyclohexyl-OTf | Propargylthiol | Dioxane, Heat |
| CuI / Ligand / Base | Cyclohexyl-I | Propargylthiol | DMSO, Heat |
| This is an interactive data table illustrating potential metal-catalyzed cross-coupling reactions. |
Formation of the Cyclohexane Core with Pre-existing Propynylthio Functionality
An alternative synthetic strategy involves constructing the cyclohexane ring onto a scaffold that already contains the 2-propynylthio group. The Diels-Alder reaction is a particularly powerful method for forming six-membered rings with a high degree of stereocontrol. mdpi.comnih.govmasterorganicchemistry.com
In this approach, a diene could be reacted with a dienophile bearing a propynylthio substituent. For example, a dienophile such as (E)-3-(prop-2-yn-1-ylthio)acrylonitrile could react with a suitable diene like 1,3-butadiene (B125203) to form a cyclohexene (B86901) precursor to the target molecule. Subsequent reduction of the double bond would yield "Cyclohexane, (2-propynylthio)-". The use of sulfur-containing dienophiles can also influence the regioselectivity of the cycloaddition. rsc.org
Stereocontrolled Synthesis of Chiral Cyclohexane, (2-propynylthio)- Derivatives
The synthesis of chiral derivatives of "Cyclohexane, (2-propynylthio)-" requires precise control over the stereochemistry of the cyclohexane ring. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Asymmetric Induction in Ring Formation
Asymmetric induction during the formation of the cyclohexane ring is a highly effective strategy for establishing chirality. This can be accomplished through several powerful asymmetric reactions.
Organocatalytic Michael Addition: Organocatalysis has emerged as a robust platform for the enantioselective synthesis of substituted cyclohexanes. nih.govmdpi.com A common approach involves a Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. For instance, an asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by a chiral amine or thiourea (B124793) derivative, can generate a chiral intermediate that can be further elaborated into a substituted cyclohexane. nih.govmdpi.comrsc.org This method allows for the creation of multiple stereocenters with high diastereo- and enantioselectivity. nih.gov
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | dr | ee (%) | Reference |
| Amino-squaramide | β-nitrostyrene | β-ketoester | 71 | >30:1 | 98 | nih.gov |
| (R,R)-DPEN-thiourea | trans-β-nitrostyrene | Cyclohexanone | 95 | 9:1 (syn/anti) | 99 (syn) | mdpi.com |
| This is an interactive data table with representative data from organocatalytic Michael additions for cyclohexane synthesis. |
Asymmetric Diels-Alder Reaction: The Diels-Alder reaction can be rendered asymmetric by using a chiral catalyst, a chiral diene, or a chiral dienophile. mdpi.comprinceton.eduwiley-vch.de Chiral Lewis acids and organocatalysts are widely used to catalyze enantioselective Diels-Alder reactions. princeton.eduwiley-vch.de For example, a chiral imidazolidinone catalyst can activate an α,β-unsaturated ketone towards cycloaddition with a diene, affording a chiral cyclohexene product with high enantiomeric excess. princeton.edu This approach could be adapted to synthesize chiral analogs of "Cyclohexane, (2-propynylthio)-" by employing a dienophile functionalized with the propynylthio moiety.
| Catalyst Type | Diene | Dienophile | endo/exo | ee (%) | Reference |
| Chiral Imidazolidinone | Isoprene | Ethyl vinyl ketone | >100:1 | 98 | princeton.edu |
| Bis(oxazoline)-Cu(II) | Cyclopentadiene | Acryloyl-2-oxazolidinone | N/A | High | wiley-vch.de |
| This is an interactive data table with representative data from asymmetric Diels-Alder reactions. |
Chiral Auxiliary-Based Approaches
The direct asymmetric synthesis of Cyclohexane, (2-propynylthio)- employing chiral auxiliaries to control the stereochemistry at the carbon-sulfur bond is not extensively documented in current literature. However, the principles of auxiliary-mediated diastereoselective synthesis can be illustrated through analogous systems where a C-S bond is formed under the influence of a covalently bonded chiral directing group. A prominent example of this strategy is the diastereoselective conjugate addition of thiols to α,β-unsaturated systems bearing a chiral auxiliary.
Evans' oxazolidinone auxiliaries are powerful tools for controlling the stereochemistry of various bond-forming reactions. One relevant study demonstrates a base-catalyzed diastereodivergent thia-Michael addition of thiols to a chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-one. This system serves as an excellent model for demonstrating how the choice of catalyst can direct the stereochemical outcome of the C-S bond formation, providing access to different diastereomers from a single chiral precursor.
In this methodology, the chiral auxiliary, an oxazolidinone, is attached to the α,β-unsaturated carbonyl system. The steric hindrance and electronic properties of the auxiliary create a chiral environment that biases the approach of the incoming nucleophile, in this case, a thiol. The choice of the base catalyst was found to be crucial in determining the facial selectivity of the addition, allowing for a "diastereodivergent" synthesis. This means that by simply changing the base, one can selectively generate either of the two possible diastereomeric products.
The research findings indicate that bases such as diisopropylethylamine (i-Pr₂NEt), 1,4-diazabicyclo[2.2.2]octane (DABCO), and the phosphazene base P₂-t-Bu can provide good to high diastereoselectivity with good yields. The ability to switch the diastereoselectivity is a significant advantage in asymmetric synthesis, as it provides access to a wider range of stereoisomers for biological evaluation or as building blocks for more complex molecules.
Below is an interactive data table summarizing the results of the base-catalyzed diastereodivergent thia-Michael addition, illustrating the influence of the base on the diastereomeric ratio of the resulting thioether adducts.
| Base Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|
| i-Pr₂NEt | 85 | 95:5 |
| DABCO | 90 | 10:90 |
| P₂-t-Bu | 88 | 5:95 |
This approach, while not directly applied to a cyclohexane scaffold, underscores a viable strategy. A hypothetical application to synthesize Cyclohexane, (2-propynylthio)- could involve the reaction of a chiral cyclohexyl derivative bearing a suitable leaving group with a propargylthiolate nucleophile, where the stereochemical outcome is dictated by a chiral auxiliary attached to the cyclohexane ring.
Eco-Friendly and Sustainable Synthetic Protocols for Related Systems
The development of eco-friendly and sustainable methods for the synthesis of organosulfur compounds, including thioethers, is a key area of contemporary research, driven by the need to reduce waste, avoid hazardous reagents, and minimize energy consumption.
A significant advancement in green thioether synthesis involves the move away from malodorous and easily oxidized thiols. One such approach utilizes xanthates as stable, odorless, and low-cost thiol surrogates. mdpi.com This method allows for the synthesis of dialkyl and alkyl aryl thioethers under transition-metal-free and base-free conditions, often using dimethyl sulfoxide (B87167) (DMSO) as the solvent. mdpi.com
Solvent- and catalyst-free reactions represent another pillar of green chemistry. The direct synthesis of allylic thioethers from allylic alcohols and thiols can be achieved under microwave irradiation in just a few minutes, yielding the desired products in good to excellent yields without the need for a solvent or catalyst. This method is highly atom-economic and circumvents multi-step procedures and complex purification.
The use of benign and recyclable solvents is also a key strategy. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been employed for the synthesis of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled, significantly enhancing the sustainability of the process. rsc.org
Biocatalysis offers a highly selective and environmentally friendly route to chiral organosulfur compounds. Enzymes can operate under mild conditions in aqueous media, and their high specificity often eliminates the need for protecting groups and reduces the formation of byproducts. For instance, radical S-adenosylmethionine (SAM) enzymes are known to catalyze the formation of thioether bonds in the biosynthesis of natural products like biotin (B1667282) and lipoic acid by inserting sulfur at unreactive carbon atoms. nih.gov While harnessing these specific enzymes for general synthesis can be challenging, the broader field of biocatalysis, using enzymes like transaminases, can produce chiral precursors to complex sulfur-containing molecules. acs.org
Electrochemical methods powered by renewable energy are emerging as a sustainable pathway for constructing C-S bonds. researchgate.net These methods can avoid the use of stoichiometric chemical oxidants or reductants, thus minimizing waste. Efficient electrochemical approaches are being developed to synthesize a range of organosulfur compounds by coupling biomass oxidation with sulfur-containing nucleophiles. researchgate.net
Photochemical organocatalysis provides another mild and sustainable route to thioethers. This approach can utilize visible light to activate substrates under gentle conditions, often avoiding the need for high temperatures or harsh reagents. Thiol-free protocols have been developed where a simple sulfur source, like tetramethylthiourea, can be used in conjunction with an organocatalyst to synthesize aryl alkyl thioethers from inexpensive starting materials.
These green and sustainable methodologies highlight the ongoing efforts to transform the synthesis of thioethers and other organosulfur compounds, aligning chemical production with the principles of environmental stewardship.
Chemical Reactivity and Mechanistic Investigations of Cyclohexane, 2 Propynylthio
Transformations Involving the Alkyne Triple Bond
The carbon-carbon triple bond in the propargyl group is a region of high electron density, making it susceptible to a range of addition and functionalization reactions.
Nucleophilic Additions to the Alkyne
In a nucleophilic addition reaction, a nucleophile attacks one of the carbons of the triple bond, leading to the breaking of a π-bond and the formation of a new single bond. wikipedia.org This type of reaction typically occurs with electron-rich species and can be influenced by the presence of catalysts. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the alkyne, which is polarized by the sulfur atom.
| Reactant | Expected Product | Reaction Type |
| Methanethiol | Cyclohexane (B81311), [2-(methylthio)propenylthio]- | Thiol addition |
| Ammonia | Cyclohexane, (2-aminopropenylthio)- | Amine addition |
| Sodium cyanide | Cyclohexane, (2-cyanopropenylthio)- | Cyano addition |
Electrophilic Additions to the Alkyne
Electrophilic addition reactions involve the initial attack of an electrophile on the π-system of the alkyne. ucla.edulibretexts.org This is a characteristic reaction of unsaturated hydrocarbons. The reaction proceeds through a carbocation intermediate, and the regioselectivity is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with the most hydrogens. libretexts.org
| Reactant | Expected Product | Reaction Type |
| Hydrogen bromide | Cyclohexane, (2-bromo-1-propenylthio)- | Hydrohalogenation |
| Water (acid-catalyzed) | Cyclohexane, (2-oxopropylthio)- (via enol intermediate) | Hydration |
| Bromine | Cyclohexane, (1,2-dibromo-1-propenylthio)- | Halogenation |
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] cycloadditions)
The alkyne functionality can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a conjugated diene to form a six-membered ring. libretexts.org It can also undergo [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. nih.gov These reactions are valuable for the construction of complex cyclic systems. fiveable.me
| Diene/Dipole | Expected Product | Reaction Type |
| 1,3-Butadiene (B125203) | 4-(Cyclohexylthiomethyl)-1,4-cyclohexadiene | [4+2] Cycloaddition |
| Azide | 4-(Cyclohexylthiomethyl)-1,2,3-triazole | [3+2] Cycloaddition |
| Nitrile oxide | 3-(Cyclohexylthiomethyl)-isoxazole | [3+2] Cycloaddition |
Metal-Catalyzed Alkyne Functionalization (e.g., hydroamination, hydrothiolation)
Transition metals can catalyze a variety of transformations of the alkyne group. These reactions often proceed with high selectivity and efficiency under mild conditions. Examples include hydroamination (the addition of an N-H bond) and hydrothiolation (the addition of an S-H bond) across the triple bond.
| Reactant | Catalyst | Expected Product | Reaction Type |
| Aniline | Gold or Platinum complex | Cyclohexane, [2-(phenylamino)propenylthio]- | Hydroamination |
| Thiophenol | Palladium or Rhodium complex | Cyclohexane, [2-(phenylthio)propenylthio]- | Hydrothiolation |
Reactions of the Thioether Linkage
The sulfur atom in the thioether linkage possesses lone pairs of electrons, making it susceptible to oxidation.
Oxidation Chemistry of the Sulfur Atom (Sulfoxides, Sulfones)
Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or peroxy acids. The degree of oxidation can often be controlled by the choice of reagent and reaction conditions.
| Oxidizing Agent | Expected Product | Oxidation Level |
| Hydrogen peroxide (1 equiv.) | Cyclohexane, (2-propynylsulfinyl)- | Sulfoxide (B87167) |
| Hydrogen peroxide (>2 equiv.) | Cyclohexane, (2-propynylsulfonyl)- | Sulfone |
| m-Chloroperoxybenzoic acid (m-CPBA) | Cyclohexane, (2-propynylsulfinyl)- or Cyclohexane, (2-propynylsulfonyl)- | Sulfoxide or Sulfone |
S-Alkylation and S-Acylation Reactions
The sulfur atom in Cyclohexane, (2-propynylthio)- serves as a nucleophilic center, making it susceptible to reactions with electrophiles. S-alkylation and S-acylation are fundamental transformations for thioethers, leading to the formation of sulfonium salts and thioesters, respectively.
S-Alkylation: The lone pair of electrons on the sulfur atom can attack an alkyl halide or other alkylating agents, resulting in the formation of a sulfonium salt. The reactivity in S-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. For instance, primary alkyl halides are generally more reactive than secondary or tertiary halides due to reduced steric hindrance. The resulting sulfonium salts are versatile intermediates in organic synthesis.
A general representation of the S-alkylation reaction is as follows:
Cyclohexyl-S-CH2-C≡CH + R-X → [Cyclohexyl-S(R)-CH2-C≡CH]⁺ X⁻
Where R-X is an alkylating agent.
S-Acylation: In S-acylation, the thioether reacts with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a catalyst. This reaction leads to the formation of a thioester. Thioesters are important functional groups in their own right and are known for their role as acyl transfer agents. The S-acylation of thioethers is a known method for the synthesis of these compounds. acs.orgacs.org Triflic acid has been shown to be an effective catalyst for the S-acetylation of various thiols using isopropenyl acetate as the acetylating agent. acs.orgacs.org
A plausible mechanism involves the activation of the carbonyl group of the acylating agent by the catalyst, followed by the nucleophilic attack of the sulfur atom. acs.org
Table 1: Predicted Reactivity in S-Alkylation and S-Acylation
| Reaction Type | Electrophile | Expected Product | General Conditions |
| S-Alkylation | Methyl iodide | Cyclohexyl(methyl)(2-propynyl)sulfonium iodide | Room temperature |
| S-Alkylation | Benzyl bromide | Benzyl(cyclohexyl)(2-propynyl)sulfonium bromide | Mild heating |
| S-Acylation | Acetyl chloride | S-cyclohexyl ethanethioate and 2-propynyl chloride (via cleavage) | Acid catalyst |
| S-Acylation | Acetic anhydride | S-cyclohexyl ethanethioate and propargyl acetate (via cleavage) | Acid catalyst |
Rearrangement Reactions Involving Sulfur
The presence of the propargyl group attached to the sulfur atom in Cyclohexane, (2-propynylthio)- opens up possibilities for various rearrangement reactions, particularly sigmatropic rearrangements. These reactions are thermally or photochemically induced pericyclic reactions that involve the migration of a σ-bond across a π-system.
One of the most relevant rearrangements for propargyl sulfides is the nih.govrupress.org-sigmatropic rearrangement . acs.orgbohrium.com This reaction typically occurs through the formation of a sulfur ylide intermediate, which then rearranges to form an allenyl sulfide (B99878). The formation of the ylide can be initiated by deprotonation at the carbon adjacent to the sulfur, followed by reaction with a carbene or a metal catalyst. Research has shown that sulfur ylides derived from propargyl sulfides can undergo chemoselective rearrangement reactions. nih.govacs.org
For example, the reaction of propargyl sulfides with diazoquinones in the presence of a rhodium catalyst can lead to the formation of a sulfur ylide, which then undergoes a nih.govrupress.org-sigmatropic rearrangement to yield allenyl sulfides. acs.org The specific reaction pathway can be influenced by the substituents on the sulfide. nih.govacs.org
Another potential rearrangement is the nih.govchemistrysteps.com-Wittig rearrangement , which involves the deprotonation of the carbon adjacent to the sulfur, followed by a 1,2-shift of the cyclohexyl group to the adjacent carbon of the propargyl moiety. However, the nih.govrupress.org-rearrangement is often favored for allylic and propargylic systems. mdpi.com
Reactivity of the Cyclohexane Ring System
The cyclohexane ring in Cyclohexane, (2-propynylthio)- is a dynamic system that exists predominantly in a chair conformation to minimize steric and torsional strain. weebly.com The (2-propynylthio)- substituent can occupy either an axial or an equatorial position, and the conformational preference will influence the reactivity of the ring.
Stereochemical Aspects of Substituent Effects on Reactivity
The stereochemical outcome of reactions on the cyclohexane ring is highly dependent on the conformation of the ring and the position of the substituent. Generally, the equatorial position is more stable for bulky substituents to avoid 1,3-diaxial interactions. slideshare.net The reactivity of a substituted cyclohexane can be significantly different for cis and trans isomers.
In nucleophilic substitution and elimination reactions, the orientation of the leaving group (or the group being attacked) as axial or equatorial plays a crucial role. For instance, in SN2 reactions, the nucleophile must attack from the backside of the leaving group, which is often more accessible for an axial leaving group. spcmc.ac.in
Remote Functionalization of the Cyclohexane Ring
Remote functionalization involves the selective chemical transformation of a C-H bond at a position distant from an existing functional group. This can be a powerful strategy for modifying the cyclohexane ring in Cyclohexane, (2-propynylthio)-. Various methods for remote C-H functionalization have been developed, often utilizing transition metal catalysis and directing groups. nih.govyoutube.com
While the (2-propynylthio)- group itself is not a classical directing group for C-H activation, its presence could electronically influence the cyclohexane ring, potentially making certain C-H bonds more susceptible to radical abstraction or metallation under specific conditions. For instance, radical-mediated hydrogen atom transfer (HAT) is a known strategy for remote C-H functionalization. nih.gov
Elimination Reactions and Conformational Preferences
Elimination reactions, particularly the E2 mechanism, are highly stereospecific and provide a clear example of how conformational preferences dictate reactivity in cyclohexane systems. chemistrysteps.comlibretexts.orgkhanacademy.orgpatnawomenscollege.in The E2 reaction requires an anti-periplanar arrangement of the leaving group and a β-hydrogen. libretexts.orgkhanacademy.orgpatnawomenscollege.in In a cyclohexane chair conformation, this translates to a trans-diaxial arrangement. libretexts.org
If the (2-propynylthio)- group were to be modified to a good leaving group (e.g., by oxidation to a sulfoxide or sulfone followed by protonation), its ability to undergo elimination would depend on its ability to adopt an axial position. The rate of an E2 reaction on a cyclohexane derivative is dependent on the stability of the chair conformation where the leaving group is axial. chemistrysteps.com The stereochemical requirements of the E2 reaction can even override Zaitsev's rule, which predicts the formation of the more substituted alkene. libretexts.orglibretexts.org
Table 2: Conformational Effects on Cyclohexane Reactivity
| Reaction Type | Substituent Position | Requirement | Expected Outcome |
| SN2 | Axial Leaving Group | Backside attack | Favorable, leads to inversion of stereochemistry |
| SN2 | Equatorial Leaving Group | Sterically hindered attack | Slower reaction rate |
| E2 | Axial Leaving Group | Trans-diaxial β-hydrogen | Favorable elimination |
| E2 | Equatorial Leaving Group | No anti-periplanar β-hydrogen | No E2 elimination |
Multi-Component Reactions Incorporating Cyclohexane, (2-propynylthio)-
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product, incorporating essentially all of the atoms of the starting materials. researchgate.net The alkyne and thioether functionalities in Cyclohexane, (2-propynylthio)- make it a potential candidate for various MCRs.
The terminal alkyne in the propargyl group is a particularly versatile functional group for MCRs. rsc.orgrsc.org For instance, it can participate in copper-catalyzed azide-alkyne cycloadditions (a type of "click chemistry") in a multi-component fashion to form triazoles. researchgate.net
Furthermore, MCRs involving alkynes, elemental sulfur, and amines have been developed for the synthesis of thioamides. organic-chemistry.org It is conceivable that under appropriate conditions, the propargyl group of Cyclohexane, (2-propynylthio)- could react in such a transformation.
Tandem reactions involving the Sonogashira coupling of alkynes and carbonyl chlorides, followed by hydrothiolation, have been utilized in multi-component tandem polymerizations. acs.org This suggests that the alkyne moiety could be a reactive handle for incorporating the cyclohexylthio scaffold into more complex molecules through MCRs.
Table 3: Potential Multi-Component Reactions
| MCR Type | Reactants | Potential Product Class |
| Azide-Alkyne Cycloaddition | Cyclohexane, (2-propynylthio)-, an organic azide, and a third component | Substituted triazoles |
| Thioamide Synthesis | Cyclohexane, (2-propynylthio)-, elemental sulfur, an amine | Thioamides |
| A³ Coupling | Cyclohexane, (2-propynylthio)-, an aldehyde, an amine | Propargylamines |
Advanced Theoretical and Computational Chemistry Studies of Cyclohexane, 2 Propynylthio
Electronic Structure and Bonding Analysis
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the electronic structure and bonding analysis of Cyclohexane (B81311), (2-propynylthio)- were found. Information regarding quantum chemical calculations, electron density distribution, and reactivity predictions for this particular compound is not available in the public domain.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
There are no published research articles or database entries that present the results of Density Functional Theory (DFT) or ab initio calculations specifically for Cyclohexane, (2-propynylthio)-. Consequently, data on its optimized geometry, electronic energy, and molecular orbitals are not available.
Electron Density Distribution and Reactivity Predictions
Information regarding the electron density distribution, molecular electrostatic potential maps, or computational predictions of reactivity (such as Fukui functions or frontier molecular orbital analysis) for Cyclohexane, (2-propynylthio)- is not available in the current body of scientific literature.
Conformational Analysis and Dynamics of the Cyclohexane Ring
No specific research was found that investigates the conformational analysis and dynamics of the cyclohexane ring in Cyclohexane, (2-propynylthio)-. While the conformational behavior of cyclohexane and its simple derivatives is well-documented, the specific influence of the (2-propynylthio)- substituent has not been computationally explored in available literature.
Potential Energy Surface Mapping
A potential energy surface map for the chair-to-boat interconversion or other conformational changes of Cyclohexane, (2-propynylthio)- has not been reported in scientific publications.
Interconversion Pathways and Barriers
There are no available data on the calculated energy barriers for ring-flipping or other conformational interconversions of Cyclohexane, (2-propynylthio)-.
Influence of Substituents on Ring Conformation
While general principles of conformational analysis can be applied to predict the behavior of the (2-propynylthio)- substituent, no specific computational studies have been published to quantify its steric and electronic effects on the conformational equilibrium of the cyclohexane ring. Therefore, no data tables or detailed research findings on this topic can be provided.
Mechanistic Elucidation of Reactions
Theoretical and computational chemistry offer powerful tools to explore the intricate details of chemical reactions at a molecular level. For a compound like "Cyclohexane, (2-propynylthio)-", these methods could provide profound insights into its reactivity.
Transition State Characterization and Reaction Pathways
To understand how "Cyclohexane, (2-propynylthio)-" participates in chemical reactions, researchers would first identify the most plausible reaction pathways. This involves mapping out the potential energy surface of the reacting system. High-level quantum mechanical calculations would be employed to locate and characterize the structures of reactants, products, and, most importantly, the transition states that connect them.
A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. Its characterization involves confirming that the structure corresponds to a first-order saddle point on the potential energy surface, which is achieved by ensuring it has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.
Energy Profiles and Kinetic Parameters
Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface have been identified, an energy profile for the reaction can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The difference in energy between the reactants and the transition state determines the activation energy (Ea) of the reaction.
From the calculated activation energy and other thermodynamic properties obtained from vibrational frequency analysis, it is possible to compute important kinetic parameters, such as the rate constant (k), using theories like Transition State Theory (TST). These theoretical calculations would allow for the prediction of how quickly "Cyclohexane, (2-propynylthio)-" would react under various conditions without the need for experimental measurements.
Prediction of Spectroscopic Parameters from First Principles (excluding basic identification)
First-principles, or ab initio, calculations can predict spectroscopic parameters with a high degree of accuracy, providing a powerful complement to experimental spectroscopy.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical methods can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for "Cyclohexane, (2-propynylthio)-". These calculations are typically performed using methods like Density Functional Theory (DFT) with specialized basis sets.
The calculated chemical shifts for the hydrogen (¹H) and carbon-¹³ (¹³C) atoms in the molecule would be compared to a reference compound, typically tetramethylsilane (TMS), to provide theoretical spectra. These predictions can aid in the assignment of experimental spectra, help to distinguish between different possible isomers or conformers, and provide a deeper understanding of the electronic structure of the molecule. For instance, at low temperatures, the axial and equatorial protons of a cyclohexane ring can become distinct in the NMR spectrum, a phenomenon that can be modeled computationally. youtube.com
Vibrational Frequency Analysis (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods can be used to calculate the harmonic and anharmonic vibrational frequencies of "Cyclohexane, (2-propynylthio)-". These calculations also provide the intensities of the corresponding IR and Raman bands.
The chair conformation of cyclohexane, which is the most stable, has a D3d point group symmetry and exhibits 48 normal vibrational modes. ustc.edu.cnifo.lviv.ua For a substituted cyclohexane like "Cyclohexane, (2-propynylthio)-", the symmetry would be lower, but a similar number of vibrational modes would be expected. The calculated vibrational spectra can be invaluable for interpreting experimental IR and Raman data, allowing for the assignment of specific spectral features to particular molecular motions. Advanced techniques, such as Lie algebraic approaches, have been used to model the higher overtone vibrational frequencies in cyclohexane, providing deep insights into its vibrational dynamics. ifo.lviv.uakarazin.ua
Non Biological Applications and Material Science Relevance
Utilization as a Synthetic Intermediate in Complex Molecule Construction
The strategic placement of a propargyl group tethered to a cyclohexane (B81311) ring via a thioether linkage endows Cyclohexane, (2-propynylthio)- with a rich and diverse reactivity profile, positioning it as a valuable intermediate in organic synthesis.
The propargyl group is a highly versatile functional moiety that can be elaborated into more complex structures, making Cyclohexane, (2-propynylthio)- an excellent starting material for advanced organic building blocks. nih.govmdpi.comnih.govnih.gov The terminal alkyne can participate in a wide array of chemical transformations, allowing for the introduction of new functional groups and the construction of intricate molecular frameworks.
Key transformations of the propargyl group include:
Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable triazole linkage with azide-bearing compounds. broadpharm.com This capability enables the conjugation of the cyclohexylthio moiety to a wide range of molecules, including biomolecules, polymers, and other synthetic intermediates.
Sonogashira Coupling: This cross-coupling reaction with aryl or vinyl halides provides a direct route to substituted alkynes, further expanding the molecular complexity.
Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydroamination, to introduce new functionalities.
Mannich and Glaser Coupling Reactions: These classic reactions of terminal alkynes allow for the formation of carbon-carbon bonds, facilitating the construction of larger and more complex organic molecules.
The cyclohexane ring, while generally less reactive, provides a robust and sterically defined scaffold that can influence the stereochemical outcome of reactions and impart specific conformational properties to the final products. The thioether linkage itself can be a site for further chemical modification, such as oxidation to sulfoxides or sulfones, which can alter the electronic properties and reactivity of the molecule.
Table 1: Potential Synthetic Transformations of Cyclohexane, (2-propynylthio)-
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |
| Click Chemistry (CuAAC) | R-N3, Cu(I) catalyst | 1,2,3-Triazole |
| Sonogashira Coupling | R-X (X=I, Br), Pd catalyst, Cu(I) co-catalyst, base | Internal Alkyne (C≡C-R) |
| Hydrogenation | H2, Pd/C or other catalysts | Alkane, Alkene |
| Halogenation | X2 (X=Cl, Br, I) | Dihaloalkene, Tetrahaloalkane |
| Thioether Oxidation | m-CPBA, H2O2 | Sulfoxide (B87167), Sulfone |
The dual functionality of Cyclohexane, (2-propynylthio)- makes it an ideal candidate for use in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly sought after in modern organic synthesis for their efficiency and atom economy. The propargyl group can act as an initiator or a participant in a variety of reaction cascades. For instance, an initial reaction at the alkyne could trigger a subsequent cyclization or rearrangement involving the cyclohexane ring or the thioether sulfur atom, leading to the rapid construction of complex heterocyclic or polycyclic systems.
Integration into Polymer Science and Advanced Materials
The unique combination of a reactive propargyl group and a bulky cyclohexyl moiety makes Cyclohexane, (2-propynylthio)- an attractive component for the design and synthesis of novel polymers and advanced materials with tailored properties.
Cyclohexane, (2-propynylthio)- can serve as a functional monomer in various polymerization reactions. The terminal alkyne can undergo polymerization through several mechanisms, including those catalyzed by transition metals, to produce polymers with a polyacetylene backbone. The pendant cyclohexylthio groups would then decorate this backbone, influencing the polymer's solubility, thermal stability, and mechanical properties.
Furthermore, the propargyl group can be incorporated into polymers via chain-growth condensation polymerization of propargyl electrophiles, a method that allows for the synthesis of polydiynes with controlled molecular weights and end groups. chemrxiv.org The incorporation of the bulky and hydrophobic cyclohexane group is expected to impart increased rigidity and thermal resistance to the resulting polymer.
The reactivity of the propargyl group makes Cyclohexane, (2-propynylthio)- a potential cross-linking agent for creating robust polymer networks. When blended with a polymer containing suitable functional groups (e.g., azides), cross-linking can be initiated through "click" chemistry, forming a stable, covalently linked network. This process can be used to improve the mechanical strength, thermal stability, and solvent resistance of various materials. The thioether linkage could also participate in cross-linking reactions, for instance, through radical-mediated processes.
Table 2: Potential Polymerization and Cross-linking Applications
| Application | Reactive Group | Potential Polymer System | Resulting Material Properties |
| Monomer | Propargyl | Polyacetylenes | Increased thermal stability, modified solubility |
| Cross-linking Agent | Propargyl | Azide-functionalized polymers | Enhanced mechanical strength, improved solvent resistance |
The ability of sulfur-containing compounds to interact with metal surfaces, combined with the reactive handle of the propargyl group, suggests that Cyclohexane, (2-propynylthio)- could be utilized for surface modification and the development of functional coatings. nih.govresearchgate.netresearchgate.net
The thioether can facilitate the self-assembly of this molecule onto gold or other noble metal surfaces, forming a self-assembled monolayer (SAM). The outward-facing propargyl groups would then create a reactive surface that can be further functionalized. For example, molecules with azide groups could be "clicked" onto the surface, allowing for the attachment of a wide range of functionalities, such as biomolecules, polymers, or nanoparticles. This approach could be used to create surfaces with tailored wettability, biocompatibility, or sensing capabilities.
In the context of coatings, the polymerization or cross-linking of Cyclohexane, (2-propynylthio)- on a surface could lead to the formation of a protective and functional thin film. The inherent properties of the resulting polymer, influenced by the cyclohexyl and thioether moieties, could offer benefits such as corrosion resistance, hydrophobicity, and wear resistance.
Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on "Cyclohexane, (2-propynylthio)-" that strictly adheres to the requested outline. There is a significant lack of published research specifically detailing the applications of this particular compound in the specified areas of material science.
The scientific community has not extensively reported on "Cyclohexane, (2-propynylthio)-" in the contexts of:
Ligand Design and Coordination Chemistry , including its use as a chiral ligand for asymmetric catalysis or its chelating properties in organometallic chemistry.
Supramolecular Chemistry and Host-Guest Interactions , such as its role in the design of non-biological molecular receptors and sensors, or its involvement in self-assembly processes.
While the compound is listed in chemical databases, the in-depth experimental and theoretical studies required to populate the requested sections and subsections of the article are not available in the public domain. Therefore, any attempt to generate the requested content would fall into speculation and would not meet the standards of a scientifically accurate and informative article.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation
High-Resolution Mass Spectrometry for Reaction Intermediates and Products
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of "Cyclohexane, (2-propynylthio)-" and its reaction products, providing vital information for formula confirmation and identification of unknown species. nih.govnih.govmdpi.com Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry offer exceptional mass accuracy (sub-ppm) and resolving power, enabling the differentiation of ions with very similar nominal masses. nih.govmdpi.com
In mechanistic studies, HRMS can be used to detect and identify transient reaction intermediates. By coupling the reaction vessel to the mass spectrometer, short-lived species can be ionized and their elemental compositions determined with high confidence.
The fragmentation pattern of "Cyclohexane, (2-propynylthio)-" in the mass spectrometer provides valuable structural information. Characteristic fragmentation pathways for cyclohexane (B81311) derivatives often involve the loss of ethene. docbrown.info For the title compound, key fragmentation events would include cleavage of the C-S bond and rearrangements involving the propynyl (B12738560) group.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for "Cyclohexane, (2-propynylthio)-" and a Potential Oxidation Product.
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Inferred Formula |
|---|---|---|---|---|
| [M+H]⁺ | 155.0940 | 155.0938 | -1.29 | C₉H₁₅S⁺ |
| [M-C₃H₃]⁺ | 115.0654 | 115.0652 | -1.74 | C₆H₁₁S⁺ |
| [M-C₆H₁₁]⁺ | 71.0263 | 71.0261 | -2.82 | C₃H₃S⁺ |
This data is illustrative and represents typical values obtained in HRMS analysis.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is the cornerstone for the complete structural elucidation of "Cyclohexane, (2-propynylthio)-" in solution. emerypharma.comharvard.edulibretexts.org It provides detailed information about the connectivity of atoms and their spatial relationships.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A suite of 2D NMR experiments is employed to assemble the molecular structure piece by piece. emerypharma.comlibretexts.orgnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For "Cyclohexane, (2-propynylthio)-", COSY would be used to trace the spin systems within the cyclohexane ring and the propynyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C). This is essential for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for connecting the different fragments of the molecule, for instance, by observing a correlation between the protons on the carbon adjacent to the sulfur and the carbons of the propynyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For "Cyclohexane, (2-propynylthio)-", NOESY can distinguish between axial and equatorial protons on the cyclohexane ring and determine the relative orientation of the (2-propynylthio) substituent.
Table 2: Expected Key 2D NMR Correlations for "Cyclohexane, (2-propynylthio)-".
| Experiment | Correlating Nuclei | Structural Information |
|---|---|---|
| COSY | H-1 ↔ H-2, H-6 | Connectivity within the cyclohexane ring |
| HSQC | H-1 ↔ C-1 | Direct C-H attachments |
| HMBC | H-1' ↔ C-1, C-2', C-3' | Connectivity across the thioether linkage |
Dynamic NMR for Conformational Exchange
The cyclohexane ring is not static but undergoes a rapid "chair flip" at room temperature, interconverting axial and equatorial positions. nih.govgoogle.com Dynamic NMR (DNMR) is a powerful technique to study this conformational exchange. By recording NMR spectra at different temperatures, the rate of the chair-flip can be determined. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for the axial and equatorial protons of a given CH₂ group can be observed. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a single averaged signal. Analysis of the line shapes at different temperatures allows for the determination of the activation energy for the ring inversion.
Solid-State NMR for Crystalline Materials
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (SSNMR) can probe the structure in the crystalline state. dntb.gov.uamdpi.comoup.compascal-man.comnih.gov For "Cyclohexane, (2-propynylthio)-", ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) SSNMR would provide information about the number of crystallographically inequivalent molecules in the unit cell and their conformations. Although challenging due to low natural abundance and quadrupolar broadening, ³³S SSNMR could, in principle, provide direct information about the local environment of the sulfur atom. dntb.gov.uamdpi.comoup.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. sciencepublishinggroup.com If a suitable single crystal of "Cyclohexane, (2-propynylthio)-" can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would unambiguously establish the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the crystal lattice and the orientation of the (2-propynylthio) substituent. For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute stereochemistry.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.orgresearchgate.netresearchgate.netmdpi.comnih.gov These methods are exquisitely sensitive to the three-dimensional structure of chiral molecules.
If a chiral derivative of "Cyclohexane, (2-propynylthio)-" were synthesized, its absolute configuration could be determined using Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). By comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be confidently assigned. These techniques are particularly valuable when X-ray crystallography is not feasible.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Transformations Involving Cyclohexane (B81311), (2-propynylthio)-
The dual functionality of Cyclohexane, (2-propynylthio)- makes it an ideal substrate for the exploration of novel catalytic transformations. The terminal alkyne can participate in a wide array of metal-catalyzed reactions, while the thioether moiety can act as a directing group or a site for further functionalization.
Future research could focus on leveraging the interplay between the alkyne and thioether groups to achieve novel catalytic cycles. For instance, transition metal catalysts could initially coordinate to the sulfur atom, positioning the catalyst for a subsequent intramolecular reaction with the alkyne. This approach could lead to the development of new cyclization or isomerization reactions that are unique to this substrate.
Table 1: Potential Catalytic Transformations for Cyclohexane, (2-propynylthio)-
| Catalytic System | Potential Transformation | Expected Product Class |
|---|---|---|
| Gold(I) or Platinum(II) | Intramolecular hydrothiolation | Thiophene-fused bicyclic systems |
| Ruthenium or Rhodium | Enyne metathesis with ethylene | 1,3-Dienyl cyclohexyl sulfides |
| Palladium(0)/Copper(I) | Sonogashira coupling with aryl halides | Aryl-substituted alkynyl sulfides |
Chemo- and Regioselective Functionalization of the Alkyne and Thioether Moieties
A significant challenge and opportunity in the chemistry of Cyclohexane, (2-propynylthio)- lies in the chemo- and regioselective functionalization of its alkyne and thioether moieties. The development of synthetic methods that can selectively target one group in the presence of the other is of paramount importance for the controlled synthesis of complex molecules.
For example, the selective oxidation of the thioether to a sulfoxide (B87167) or sulfone without affecting the alkyne would provide access to a new class of derivatives with altered electronic and steric properties. Conversely, reactions such as the Click reaction (copper-catalyzed azide-alkyne cycloaddition) could be employed for the selective functionalization of the alkyne, leaving the thioether intact for subsequent transformations. The regioselectivity of additions to the alkyne, such as hydrohalogenation or hydration, will also be a critical area of study, with the potential to be influenced by the neighboring thioether group. mdpi.commdpi.com
Development of Sustainable Synthetic Routes and Green Chemistry Principles
The synthesis of Cyclohexane, (2-propynylthio)- and its derivatives should be guided by the principles of green chemistry to minimize environmental impact. rroij.comresearchgate.net This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. nih.govnih.gov
Future research should focus on developing synthetic routes that are both efficient and environmentally benign. rsc.org For instance, a one-pot synthesis from cyclohexanethiol (B74751) and propargyl halide under phase-transfer catalysis could offer a more sustainable alternative to traditional multi-step syntheses. The use of catalytic methods, as opposed to stoichiometric reagents, will be crucial in improving the atom economy of transformations involving this compound. nih.govresearchgate.net Furthermore, exploring reactions in alternative solvents such as water or supercritical CO2 could significantly reduce the environmental footprint of its synthesis and functionalization.
Table 2: Green Chemistry Metrics for a Hypothetical Sustainable Synthesis
| Green Chemistry Principle | Application to Synthesis of Cyclohexane, (2-propynylthio)- |
|---|---|
| Atom Economy | Utilizing addition reactions that incorporate all atoms of the reactants into the product. |
| Use of Renewable Feedstocks | Investigating the synthesis from bio-based cyclohexanol (B46403) and glycerol-derived propargyl alcohol. |
| Catalysis | Employing catalytic amounts of metals for C-S bond formation instead of stoichiometric bases. |
Computational Design of Derivatives with Tailored Reactivity Profiles
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules. In the context of Cyclohexane, (2-propynylthio)-, computational studies can be employed to design derivatives with specific, tailored reactivity profiles.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of the molecule, predict the sites of electrophilic and nucleophilic attack, and calculate the activation energies for various potential reactions. This information can guide the experimental design of new catalysts and reaction conditions. For example, by computationally screening a library of substituted derivatives, it may be possible to identify candidates with enhanced reactivity or selectivity in a desired transformation.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.comthieme-connect.denih.gov The integration of the synthesis and functionalization of Cyclohexane, (2-propynylthio)- into flow chemistry platforms represents a significant avenue for future research. beilstein-journals.orgmdpi.com
Q & A
Q. What are the recommended synthetic routes for Cyclohexane, (2-propynylthio)-, and how can its purity be validated?
The compound can be synthesized via nucleophilic substitution reactions, where a cyclohexane derivative (e.g., cyclohexyl bromide) reacts with 2-propynethiol in the presence of a base like NaH or KOH. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on the thioether (-S-) and propynyl (-C≡C-) functional groups.
Q. How does the 2-propynylthio substituent influence the thermodynamic stability of cyclohexane?
The 2-propynylthio group introduces steric strain due to its linear geometry and electronic effects (e.g., electron-withdrawing nature of the triple bond). Conformational analysis via computational methods (e.g., density functional theory, DFT) can quantify torsional strain and compare it to unsubstituted cyclohexane. Experimental data from differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may reveal deviations in melting/boiling points or thermal decomposition pathways .
Q. What analytical techniques are optimal for characterizing the reactivity of the thioether group in this compound?
Ultraviolet-visible (UV-Vis) spectroscopy can track sulfur-centered radical formation during oxidation. Fourier-transform infrared (FTIR) spectroscopy identifies S-H or C≡C bond vibrations. Electrochemical methods (e.g., cyclic voltammetry) assess redox behavior, particularly sulfide-to-sulfoxide/sulfone transformations .
Advanced Research Questions
Q. How does the 2-propynylthio group alter cyclohexane’s combustion kinetics compared to alkyl-substituted analogs?
The substituent may accelerate radical chain reactions due to the propargyl (C≡C) moiety’s propensity for forming resonance-stabilized radicals. Shock tube experiments or laminar flame speed measurements, combined with kinetic modeling (e.g., CHEMKIN), can quantify ignition delays and compare pathways to cyclohexane or methylcyclohexane combustion . Key metrics include rate constants for H-abstraction at the sulfur atom and subsequent propargyl radical propagation .
Q. What catalytic systems enhance selective oxidation of the thioether group while preserving the cyclohexane ring?
Heterogeneous catalysts like Au/TiO₂ or MnO₂ nanoparticles promote selective oxidation to sulfoxides/sulfones under mild conditions. Advanced oxidation processes (AOPs) using ozone or Fenton reagents (Fe²⁺/H₂O₂) can be optimized via response surface methodology (RSM) to minimize ring-opening side reactions . In situ Raman spectroscopy monitors reaction progress and intermediate speciation .
Q. How do solvent polarity and proticity affect the compound’s conformational equilibria?
Polar solvents (e.g., DMSO) stabilize the axial conformation of the 2-propynylthio group due to dipole-dipole interactions, while nonpolar solvents (e.g., hexane) favor equatorial conformers. Dynamic NMR studies at variable temperatures or molecular dynamics (MD) simulations quantify the energy barrier for chair-to-chair interconversion .
Q. What contradictions exist in reported kinetic data for thermal decomposition, and how can they be resolved?
Discrepancies in activation energies (e.g., 120–150 kJ/mol) arise from differences in experimental setups (e.g., flow reactors vs. static cells) or analytical methods. A unified kinetic model, validated via laser-induced fluorescence (LIF) for radical detection and high-level CCSD(T) calculations for transition states, can reconcile these variations .
Methodological Resources
- Thermochemical Data : Use the NIST Chemistry WebBook for enthalpy of formation and entropy values, cross-referenced with shock tube datasets .
- Kinetic Modeling : JetSurF 2.0 mechanism integrates cyclohexane oxidation pathways, adaptable for substituted analogs by modifying rate rules for S-containing species .
- Computational Tools : Gaussian or ORCA for DFT studies; Cantera for mechanism reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
